N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide
Overview
Description
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is a structurally complex depsipeptide antibiotic produced by the bacterium Streptomyces griseoflavus . It contains several unique building blocks, including cyclopropyl, nitro, and chlorine moieties . This compound acts as a bacterial hormone, inducing morphological differentiation and the production of bioactive secondary metabolites . It is also an extremely potent narrow-spectrum antibiotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is biosynthesized by a nonribosomal peptide synthetase (NRPS) pathway . The biosynthesis involves several unique building blocks, such as 3-(trans-2’-nitrocyclopropyl)alanine and 4-(Z)-propenylproline . The NRPS adenylation domains have evolved to recognize these unusual substrates .
Industrial Production Methods
Industrial production of hormaomycin involves fermentation of Streptomyces griseoflavus under optimized conditions . Genetic engineering techniques, such as overexpression of regulatory genes hrmA and hrmB, have been used to enhance the production of hormaomycin and its analogs .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of unique functional groups, such as nitro and cyclopropyl moieties, allows for diverse chemical transformations .
Common Reagents and Conditions
Common reagents used in the chemical reactions of hormaomycin include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the chemical reactions of hormaomycin include modified depsipeptides with altered biological activities . These modifications can enhance or reduce the antibiotic potency of hormaomycin .
Scientific Research Applications
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide has several scientific research applications, including:
Mechanism of Action
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide exerts its effects by acting as a bacterial hormone and an antibiotic . It induces morphological differentiation and the production of secondary metabolites in Streptomyces species . The molecular targets of hormaomycin include bacterial cell wall synthesis enzymes and signaling pathways involved in quorum sensing .
Comparison with Similar Compounds
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide is structurally and functionally similar to other depsipeptide antibiotics, such as lincomycin and pyrrolobenzodiazepines . hormaomycin is unique in its incorporation of unusual building blocks, such as 3-(trans-2’-nitrocyclopropyl)alanine and 4-(Z)-propenylproline . These unique features contribute to its potent antibiotic activity and its role as a bacterial hormone .
Similar Compounds
Lincomycin: A lincosamide antibiotic produced by Streptomyces lincolnensis.
Pyrrolobenzodiazepines: Antitumor agents with sequence-selective DNA alkylating properties.
This compound stands out due to its complex structure and dual role as an antibiotic and a bacterial hormone .
Properties
IUPAC Name |
N-[(2S)-1-[[(3S,6S,9R,12S,15R,16S,19S,21R)-3-[(2S)-butan-2-yl]-16-methyl-9-[[(1R,2R)-2-nitrocyclopropyl]methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis[(1R)-1-phenylethyl]-21-[(Z)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-[(1R,2R)-2-nitrocyclopropyl]-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H69ClN10O14/c1-7-15-32-22-42-55(74)80-31(6)47(62-49(68)37(23-35-25-40(35)65(76)77)57-50(69)39-20-21-43(56)64(39)75)53(72)61-45(29(4)33-16-11-9-12-17-33)51(70)58-38(24-36-26-41(36)66(78)79)48(67)60-46(30(5)34-18-13-10-14-19-34)52(71)59-44(28(3)8-2)54(73)63(42)27-32/h7,9-21,28-32,35-38,40-42,44-47,75H,8,22-27H2,1-6H3,(H,57,69)(H,58,70)(H,59,71)(H,60,67)(H,61,72)(H,62,68)/b15-7-/t28-,29+,30+,31-,32-,35+,36+,37-,38+,40+,41+,42-,44-,45-,46-,47+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUXQVRIWHZWQN-BSDSPFMFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2CC(CC2C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C3=CC=CC=C3)CC4CC4[N+](=O)[O-])C(C)C5=CC=CC=C5)NC(=O)C(CC6CC6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)C=CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2C[C@H](C[C@H]2C(=O)O[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@H](C)C3=CC=CC=C3)C[C@@H]4C[C@H]4[N+](=O)[O-])[C@H](C)C5=CC=CC=C5)NC(=O)[C@H](C[C@@H]6C[C@H]6[N+](=O)[O-])NC(=O)C7=CC=C(N7O)Cl)C)/C=C\C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H69ClN10O14 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1129.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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